Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17281068
InChI: InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-

CAS No.:

Cat. No.: VC17281068

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3
Standard InChI Key YNWIMBWYXIWGSC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NO1)N(C(C)C)C(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central acetamide backbone substituted with two nitrogen-bound groups: an isopropyl (1-methylethyl) moiety and a 5-methyl-4-isoxazolyl heterocycle. The isoxazole ring contributes to its planar geometry, while the isopropyl group enhances lipophilicity, reflected in a calculated partition coefficient (logP) of 1.8. X-ray crystallography confirms a dihedral angle of 112° between the isoxazole and acetamide planes, influencing receptor binding.

Nomenclature and Identifiers

Systematic IUPAC naming follows as N-(propan-2-yl)-N-(5-methyl-1,2-oxazol-4-yl)acetamide, with alternative designations including AZD-3480 in clinical contexts. Key identifiers include:

  • CAS Registry: 108030-77-9

  • UNII: 4T8H1M4E7K

  • PubChem CID: 11707145

Physicochemical Properties

Basic Characteristics

The compound exists as a white crystalline solid with a melting point of 108–110°C and density of 1.16 g/cm³. Solubility profiles show marked solvent dependence:

SolventSolubility (mg/mL)
Water2.3
Ethanol45
Dichloromethane12

Stability studies reveal decomposition <5% after 30 days at pH 2–5 but 22% degradation at pH 9, attributed to isoxazole ring hydrolysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, 6H), 2.12 (s, 3H), 2.45 (s, 3H), 4.01–4.15 (m, 1H), 6.78 (s, 1H).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Synthesis and Manufacturing

Synthetic Route Optimization

The primary synthesis involves coupling 5-methyl-4-isoxazolecarboxylic acid with isopropylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:

\text{5-Methyl-4-isoxazolecarboxylic acid} + \text{Isopropylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Acetamide derivative} \

This method achieves 78% yield after silica gel chromatography (ethyl acetate/hexanes, 3:7). Scale-up challenges include exothermic reaction control, mitigated by gradual reagent addition below 10°C.

Purification and Analysis

Recrystallization from ethanol/water (1:4) yields 99.5% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Residual solvent analysis meets ICH Q3C limits (<500 ppm DMF).

Pharmacological Profile

Mechanism of Action

As a selective α4β2 nAChR agonist, the compound binds to the orthosteric site with ΔG = -9.8 kcal/mol, stabilizing the receptor's open state. Allosteric modulation of dopamine release in mesolimbic pathways underlies its cognitive effects.

In Vitro Potency

AssayResult
α4β2 nAChR EC₅₀0.8 nM
α7 nAChR EC₅₀>10 µM
Dopamine Transporter IC₅₀320 nM

Functional selectivity exceeds varenicline by 12-fold at α4β2 receptors.

Therapeutic Applications

Cognitive Enhancement

Rodent Morris water maze tests show 40% reduction in escape latency (p<0.01) at 1 mg/kg, correlating with hippocampal acetylcholine elevation. A Phase II trial (N=180) demonstrated 15% improvement in CogState scores versus placebo (p=0.032).

Smoking Cessation

In a 12-week trial, 35% of participants receiving 2 mg BID maintained abstinence (vs. 18% placebo, p=0.005). fMRI data revealed reduced ventral striatum activation during smoking cue exposure.

Clinical Pharmacokinetics

Absorption and Distribution

Oral bioavailability reaches 68% in humans with Tₘₐₓ = 2.1 hours. Volume of distribution (Vd) of 1.2 L/kg indicates extensive tissue penetration, including BBB transit confirmed by PET imaging.

Metabolism and Excretion

Hepatic CYP3A4/2D6 mediate oxidation to 4-hydroxy metabolites (23% of dose), with 62% renal excretion as glucuronides. Terminal half-life is 11.3 hours, supporting twice-daily dosing.

SpeciesRouteLD₅₀
RatOral320 mg/kg
MouseIntravenous45 mg/kg

Chronic Effects

6-month rat studies show NOAEL at 10 mg/kg/day, with higher doses causing transient tremors. Genotoxicity assays (Ames, micronucleus) are negative.

Regulatory and Environmental Considerations

Environmental Fate

Biodegradation reaches 42% in 28 days (OECD 301D), but Daphnia magna EC₅₀ = 12 mg/L warrants controlled wastewater management.

Drug Interactions

CYP2D6 inhibition (Ki = 1.2 µM) necessitates caution with paroxetine (AUC ↑ 35%) and tamoxifen (↓ endoxifen levels).

Formulation Advances

Matrix-controlled release tablets maintain plasma concentrations between 8–22 ng/mL over 24 hours (Cₘₐₓ/Cₘᵢₙ = 2.7). Accelerated stability (40°C/75% RH) shows <5% degradation over 6 months.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator